ethyl 6-methyl-2-oxo-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-2-oxo-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of ethyl 6-methyl-2-oxo-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the condensation of ethyl acetoacetate, an aldehyde, and urea in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Chemical Reactions Analysis
Ethyl 6-methyl-2-oxo-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Scientific Research Applications
Ethyl 6-methyl-2-oxo-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its anti-inflammatory and anticancer properties.
Industry: This compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways that are crucial for the survival and proliferation of microbial and cancer cells. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine: Known for its antimicrobial properties.
4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine: Used in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its triazole ring, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(1-phenyltriazol-4-yl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-3-24-15(22)13-10(2)17-16(23)18-14(13)12-9-21(20-19-12)11-7-5-4-6-8-11/h4-9,14H,3H2,1-2H3,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBINSQLAISFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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